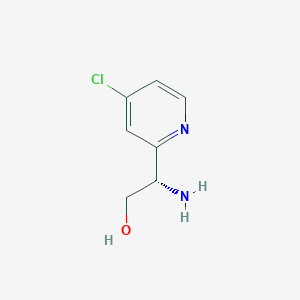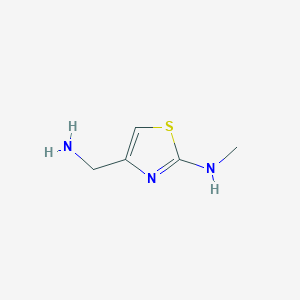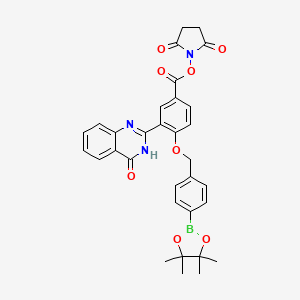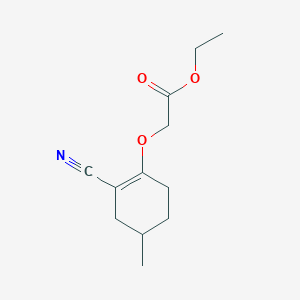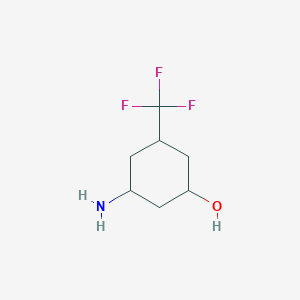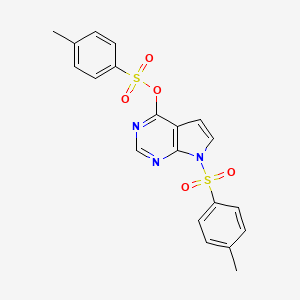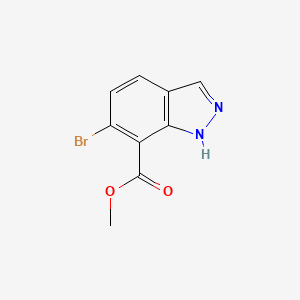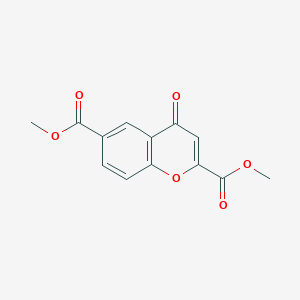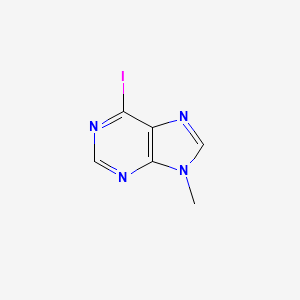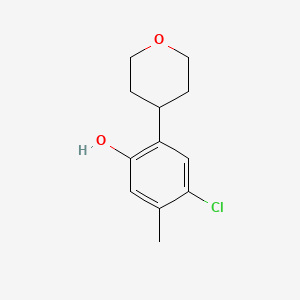
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol is an organic compound that features a phenol group substituted with a chlorine atom, a methyl group, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Substitution Reactions: The phenol group is then substituted with chlorine and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol has several applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the tetrahydropyran ring.
5-Methyl-2-(tetrahydro-2H-pyran-4-YL)phenol: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol is unique due to the presence of both the chlorine atom and the tetrahydropyran ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
4-chloro-5-methyl-2-(oxan-4-yl)phenol |
InChI |
InChI=1S/C12H15ClO2/c1-8-6-12(14)10(7-11(8)13)9-2-4-15-5-3-9/h6-7,9,14H,2-5H2,1H3 |
InChIキー |
OXSHOEFJUOQTOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



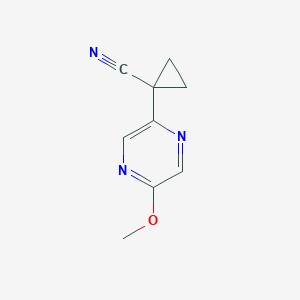
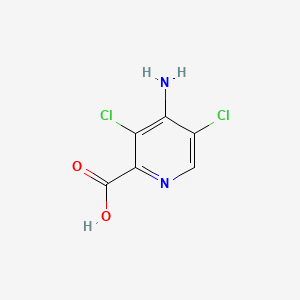
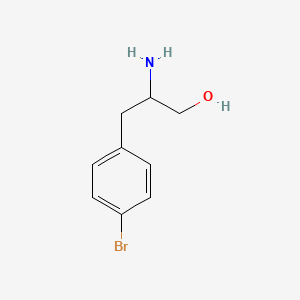
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
